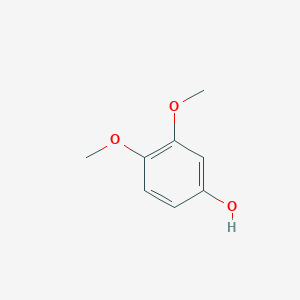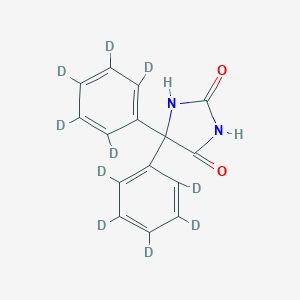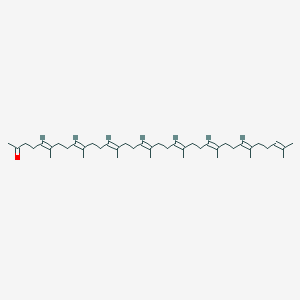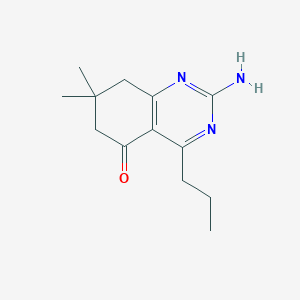
Corynecin II
描述
n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide: is an organic compound belonging to the class of nitrobenzenes This compound is characterized by the presence of a nitro group attached to a benzene ring, along with a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and propanamide.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids, bases, and reducing agents.
Industrial Production Methods: In an industrial setting, the production of n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学研究应用
Chemistry:
Catalysis: The compound is used as a catalyst in various chemical reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes.
Cell Signaling: It is used in research related to cell signaling pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Agriculture: The compound is studied for its potential use in agricultural applications, such as pesticides.
作用机制
The mechanism of action of n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
Comparison:
- Structural Differences: The presence of different substituents and functional groups distinguishes these compounds from n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide.
- Reactivity: The reactivity of these compounds may vary based on their structural differences.
- Applications: While they may share some applications, each compound has unique properties that make it suitable for specific uses.
属性
IUPAC Name |
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-2-11(16)13-10(7-15)12(17)8-3-5-9(6-4-8)14(18)19/h3-6,10,12,15,17H,2,7H2,1H3,(H,13,16)/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMULVALRTTYIT-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956531 | |
| Record name | N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35098-52-3 | |
| Record name | Propionamide, N-(beta-hydroxy-alpha-(hydroxymethyl)-p-nitrophenethyl)-, D-threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035098523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


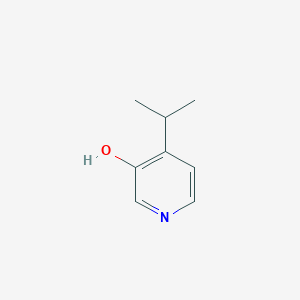
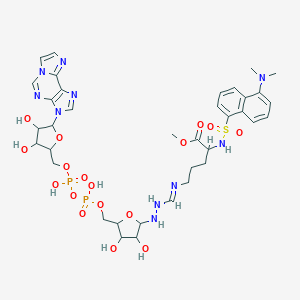
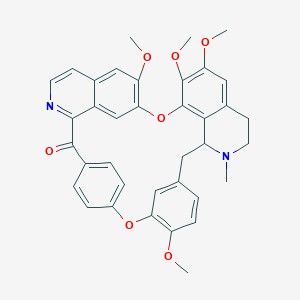
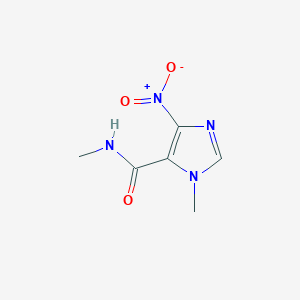
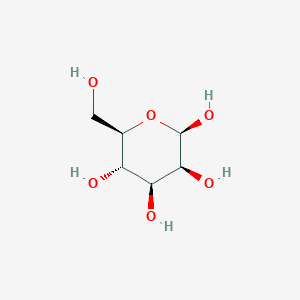
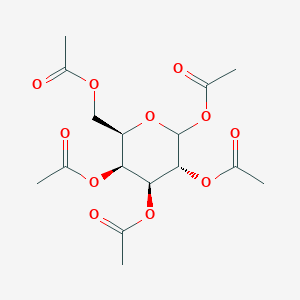
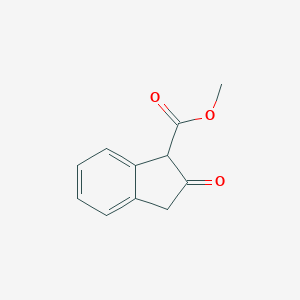

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)
